molecular formula C11H24N2O B13248802 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol

Cat. No.: B13248802
M. Wt: 200.32 g/mol
InChI Key: HDVQBQZZACARKK-UHFFFAOYSA-N
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Description

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol is an organic compound with the molecular formula C11H24N2O It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a propyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol typically involves the reaction of 1-propylpiperidine with an appropriate alkylating agent. One common method is the reductive amination of 1-propylpiperidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-Propylpiperidin-4-yl)amino]propan-2-ol
  • 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol

Uniqueness

2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and interactions with biological targets, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-[(1-propylpiperidin-4-yl)amino]propan-1-ol

InChI

InChI=1S/C11H24N2O/c1-3-6-13-7-4-11(5-8-13)12-10(2)9-14/h10-12,14H,3-9H2,1-2H3

InChI Key

HDVQBQZZACARKK-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NC(C)CO

Origin of Product

United States

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